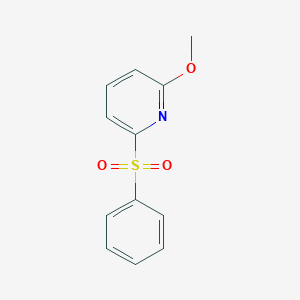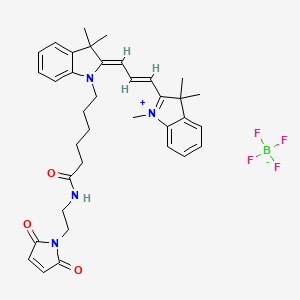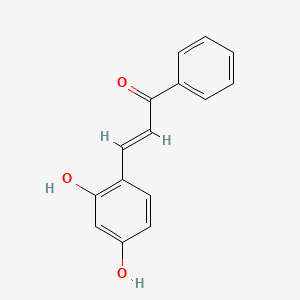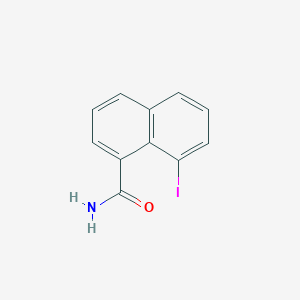
8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxymethoxy group attached to the naphthalene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene typically involves multi-step organic reactions. One common approach is the halogenation of naphthalene derivatives, followed by the introduction of the methoxymethoxy group. The reaction conditions often include the use of halogenating agents such as bromine and chlorine, along with fluorinating reagents. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions include substituted naphthalenes, naphthoquinones, dihydronaphthalenes, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxymethoxy group allows it to participate in various chemical reactions, influencing its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene
- 1-Bromo-2-methoxynaphthalene
- 2-Fluoro-6-methoxynaphthalene
Comparison
Compared to similar compounds, 8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene is unique due to the presence of multiple halogen atoms and the methoxymethoxy group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications. The presence of fluorine, in particular, enhances its stability and lipophilicity, which can be advantageous in drug design and material science.
Propriétés
Formule moléculaire |
C12H9BrClFO2 |
|---|---|
Poids moléculaire |
319.55 g/mol |
Nom IUPAC |
8-bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H9BrClFO2/c1-16-6-17-8-4-7-2-3-10(15)12(14)11(7)9(13)5-8/h2-5H,6H2,1H3 |
Clé InChI |
ROOSVIGDGPDCBM-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C2C(=C1)C=CC(=C2Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)



![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)







